molecular formula C9H9N3O2 B6158716 methyl 3-amino-1H-indazole-7-carboxylate CAS No. 1780882-27-0

methyl 3-amino-1H-indazole-7-carboxylate

Cat. No.: B6158716
CAS No.: 1780882-27-0
M. Wt: 191.2
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Description

Methyl 3-amino-1H-indazole-7-carboxylate is a heterocyclic aromatic compound featuring an indazole core substituted with an amino group at position 3 and a methyl ester carboxylate at position 5. Indazole derivatives are widely studied due to their structural resemblance to purine bases (e.g., adenine), enabling bioisosteric replacement in kinase inhibitors . The carboxylate group enhances solubility and facilitates interactions with biological targets, such as protein kinases, making this compound a scaffold for drug discovery .

Properties

CAS No.

1780882-27-0

Molecular Formula

C9H9N3O2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-1H-indazole-7-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with ortho-substituted benzoic acids or their esters. For instance, the reaction of 2-nitrobenzoic acid methyl ester with hydrazine hydrate under reflux conditions can yield the desired indazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently. The use of palladium-catalyzed reactions and other transition metal catalysts can be employed to enhance the reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1H-indazole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at the 1-position.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-1H-indazole-7-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-amino-1H-indazole-7-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the indazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Position 3 vs. In contrast, the C6-amino isomer may exhibit altered binding due to steric or electronic differences .

Kinase Inhibition

  • CK2 Inhibition: Indazole carboxylates like 4,5,6,7-tetrabromo-1H-indazole are established CK2 inhibitors.
  • Chk1 Kinase Ligands: Arylsulphonyl pyrazole indazole derivatives (e.g., 3,5-dimethylpyrazole-substituted) show strong Chk1 binding (interaction energy: -124.04 kcal/mol). Amino positioning (C3 vs. C5) may determine selectivity for Chk1 vs. CK2 .

Antiparasitic Activity

  • Anti-Leishmania Activity: Indazole derivatives with chloro-nitro substituents (e.g., 3-chloro-6-nitro-1H-indazole) exhibit potency against Leishmania spp., comparable to Glucantime. This compound’s polar groups may enhance solubility but reduce membrane permeability relative to halogenated analogues .

Computational and Physicochemical Insights

  • Quantum Chemical Parameters: Indazole derivatives with smaller HOMO-LUMO gaps (e.g., ΔE = 4.5 eV in B3LYP calculations) show higher reactivity as corrosion inhibitors. This compound’s electron-rich amino group may lower its energy gap, enhancing biological interactions .
  • Molecular Dynamics: Pyrazoloquinoline-indazole hybrids maintain stable hydrogen bonds with Chk1’s Glu134 and Cys87 over 50 ns simulations, suggesting that C3/C7 substituents in this compound could achieve similar stability .

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